3-({3-Nitrobenzylidene}amino)benzamide
Description
3-({3-Nitrobenzylidene}amino)benzamide is a Schiff base derivative featuring a benzamide core conjugated to a 3-nitrobenzylidene moiety via an imine linkage. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c15-14(18)11-4-2-5-12(8-11)16-9-10-3-1-6-13(7-10)17(19)20/h1-9H,(H2,15,18) |
InChI Key |
RCWPITBNVHKFQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 3-({3-Nitrobenzylidene}amino)benzamide and related benzamide derivatives:
Electronic and Reactivity Profiles
- Nitro vs. Hydroxyl Substituents: The 3-nitro group in the target compound reduces electron density at the imine bond compared to the 2,4-dihydroxy analog . Conversely, hydroxyl groups in the dihydroxy derivative facilitate hydrogen bonding, increasing solubility and bioavailability .
- N,O-Bidentate Directing Groups : The compound in employs a branched alcohol group for metal coordination, enabling applications in C–H bond functionalization catalysis. In contrast, the nitro-Schiff base may exhibit weaker metal-binding affinity but greater stability under oxidative conditions.
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